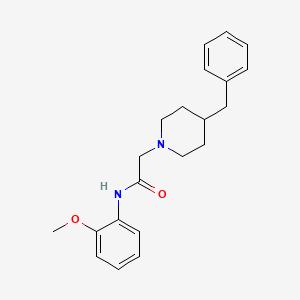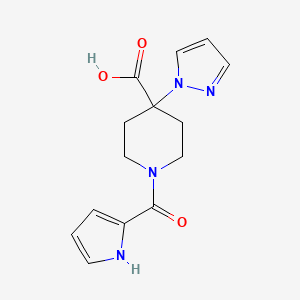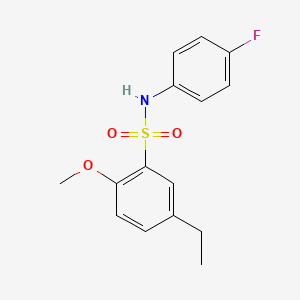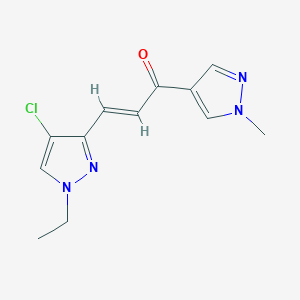![molecular formula C18H23FN4O B5367364 3-[2-(4-fluorophenyl)ethyl]-1-[3-(4H-1,2,4-triazol-4-yl)propanoyl]piperidine](/img/structure/B5367364.png)
3-[2-(4-fluorophenyl)ethyl]-1-[3-(4H-1,2,4-triazol-4-yl)propanoyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(4-fluorophenyl)ethyl]-1-[3-(4H-1,2,4-triazol-4-yl)propanoyl]piperidine is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is known for its unique structural properties and has been synthesized using various methods.
作用機序
The mechanism of action of 3-[2-(4-fluorophenyl)ethyl]-1-[3-(4H-1,2,4-triazol-4-yl)propanoyl]piperidine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells and microorganisms. It may also interact with certain receptors in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It also exhibits antifungal and antibacterial activities against various strains of microorganisms. In addition, it has been shown to have neuroprotective effects and may improve cognitive function in animals.
実験室実験の利点と制限
One of the main advantages of using 3-[2-(4-fluorophenyl)ethyl]-1-[3-(4H-1,2,4-triazol-4-yl)propanoyl]piperidine in lab experiments is its unique structural properties, which make it an interesting compound to study. It also exhibits a range of biological activities, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of 3-[2-(4-fluorophenyl)ethyl]-1-[3-(4H-1,2,4-triazol-4-yl)propanoyl]piperidine. One potential direction is the development of new drugs based on this compound for the treatment of cancer and other diseases. Another direction is the further investigation of its potential use in the treatment of neurological disorders. Additionally, more studies are needed to fully understand its mechanism of action and potential toxicity.
合成法
The synthesis of 3-[2-(4-fluorophenyl)ethyl]-1-[3-(4H-1,2,4-triazol-4-yl)propanoyl]piperidine can be achieved through various methods. One of the commonly used methods involves the reaction of piperidine with 4-fluorophenethyl bromide followed by the addition of 4H-1,2,4-triazole-3,5-diamine and acetic anhydride. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
3-[2-(4-fluorophenyl)ethyl]-1-[3-(4H-1,2,4-triazol-4-yl)propanoyl]piperidine has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to exhibit antifungal, antibacterial, and antitumor activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
特性
IUPAC Name |
1-[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-3-(1,2,4-triazol-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O/c19-17-7-5-15(6-8-17)3-4-16-2-1-10-23(12-16)18(24)9-11-22-13-20-21-14-22/h5-8,13-14,16H,1-4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDCCZNKDVGRKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=NN=C2)CCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-1,5-dimethyl-N-[2-(pyridin-3-yloxy)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5367285.png)

![N-(2-ethoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5367299.png)
![3,3,3-trifluoro-2-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}propanamide](/img/structure/B5367304.png)
![N-[2-(1-adamantyl)ethyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B5367307.png)
![((1S)-1-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}butyl)amine](/img/structure/B5367310.png)



![[4-(6'-amino-5'-cyano-3,4'-bipyridin-2'-yl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B5367349.png)
amino]methyl}-1H-1,2,3-triazol-1-yl)-N-ethyl-L-prolinamide hydrochloride](/img/structure/B5367350.png)
![1-(hydroxymethyl)-4-(4-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5367353.png)
![4-chloro-1-[(4-ethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5367367.png)
![5-{[4-(benzyloxy)-1-piperidinyl]methyl}-N-propyl-2-pyrimidinamine](/img/structure/B5367375.png)